2-Benzofuranglyoxylaldehyde
Overview
Description
2-Benzofuranglyoxylaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranglyoxylaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the glyoxylaldehyde group. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. Subsequent formylation reactions introduce the glyoxylaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and formylation processes .
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuranglyoxylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-Benzofuranglyoxylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-tumor and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Benzofuranglyoxylaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Benzofuran: The parent compound of 2-Benzofuranglyoxylaldehyde, known for its broad range of biological activities.
2-Benzofuranmethanol: A similar compound with a hydroxyl group instead of an aldehyde group.
2-Benzofuranacetic acid: A derivative with a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of the glyoxylaldehyde group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAVOKJKWKKIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596551 | |
Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40749-31-3 | |
Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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